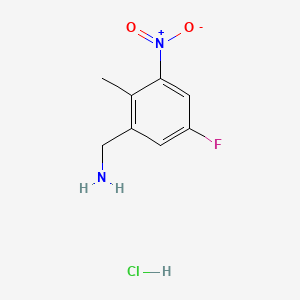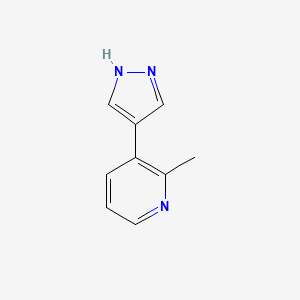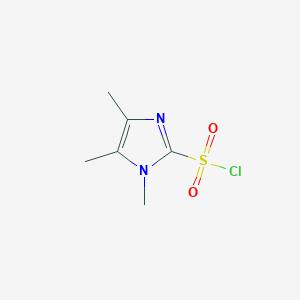![molecular formula C5H6ClF3N2S B13472054 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1,3-thiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Reflux conditions
Duration: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
Uniqueness
1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is unique due to its specific trifluoromethyl-thiazole structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C5H6ClF3N2S |
|---|---|
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)3-2-10-4(1-9)11-3;/h2H,1,9H2;1H |
InChI-Schlüssel |
HHKVIGQLFQMIRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)CN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


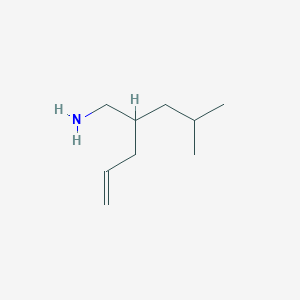
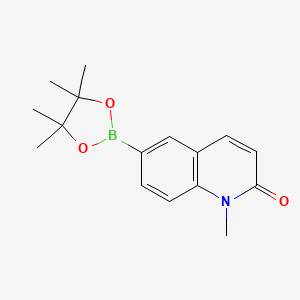
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)

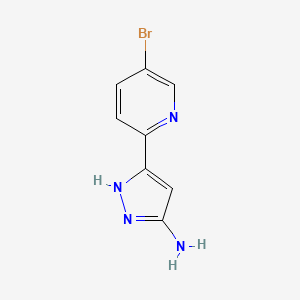




![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
